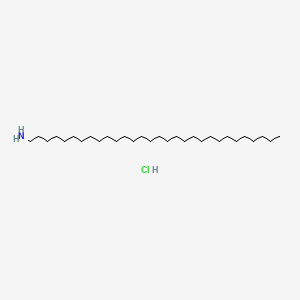

1-Triacontylamine Hydrochloride

Description

Historical Context of Long-Chain Alkylamine Hydrochlorides in Chemical Science

Research into long-chain alkylamine hydrochlorides dates back to the mid-20th century, with early studies focusing on their synthesis and fundamental physicochemical properties in aqueous solutions. A notable 1943 study investigated the transference numbers of primary amine hydrochlorides to better understand their behavior and the formation of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. acs.org This early work was crucial in establishing the surfactant nature of these compounds.

Further research in the 1950s and 1960s continued to build this foundational knowledge. For instance, a 1955 publication detailed methods for the preparation of various long-chain alkylamine hydrochlorides. acs.org In 1967, studies on the apparent molal volumes of n-alkylamine hydrobromides (from hydrogen to n-octyl) in water helped elucidate the interactions between the long alkyl chains and water molecules. cdnsciencepub.com These investigations explored the concept of "hydrophobic hydration" and how the volume of the solute changes, interpreting it as a balance between the structuring of water around the nonpolar chain and the loss of free space. cdnsciencepub.com Such research laid the groundwork for understanding how these molecules behave at the interface of different phases and their tendency to self-assemble.

Significance and Research Scope of 1-Triacontylamine Hydrochloride in Contemporary Chemistry

Alkylamines are recognized as vital structural motifs in a vast array of functional molecules, including approximately 35% of all pharmaceuticals, agrochemicals, and advanced materials. thegauntgroup.com The amine group can form hydrogen bonds and, upon protonation to its salt form, can enhance the solubility and bioavailability of drug molecules. thegauntgroup.com

The specific significance of this compound in modern research lies in its application within the photochromic materials industry. lookchem.com Photochromic materials are substances that change color upon exposure to light, a property essential for technologies like smart glasses, optical data storage, and other light-sensitive devices. lookchem.com The long aliphatic chain of this compound is a key contributor to the photochromic properties of the materials in which it is incorporated, allowing for the necessary light-induced changes in optical characteristics. lookchem.com

The research scope also extends to surface chemistry, where long-chain alkylamines are studied for their adsorption onto mineral surfaces. Studies have shown that these molecules can form densely packed layers on silicates, a process critical in applications like froth flotation for mineral separation. researchgate.net The mechanism often involves the co-adsorption of amine cations and neutral amine molecules, which reduces electrostatic repulsion and renders the mineral surface more hydrophobic. researchgate.net

Overview of Key Research Paradigms for Alkyl Amine Salts

The synthesis and modification of alkyl amines and their salts are governed by several key research paradigms that have evolved beyond traditional methods like N-alkylation and reductive amination. thegauntgroup.com

Cross-Electrophile Coupling: A prominent modern strategy involves the activation of typically unreactive alkyl amines for cross-coupling reactions. One such method is their conversion into Katritzky alkylpyridinium salts. These salts can then undergo reductive fragmentation to produce alkyl radicals, which participate in nickel-catalyzed reactions to form new carbon-carbon bonds with various coupling partners. udel.edu This approach is particularly valuable for creating complex, sp3-rich molecules relevant to drug discovery. thegauntgroup.comudel.edu

Multicomponent Reactions: The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful, atom-efficient multicomponent reaction for synthesizing propargylamines, which are versatile building blocks for numerous nitrogen-containing heterocycles. encyclopedia.pub This reaction typically uses a metal salt catalyst, such as a Cu(I) salt, to activate the alkyne's C-H bond, which then reacts with an imine formed in situ from the aldehyde and amine. encyclopedia.pub

Novel Synthetic Methodologies: Researchers are continuously developing new ways to synthesize alkyl amines under milder and more efficient conditions. One such approach utilizes vinyl sulfonium (B1226848) salts as precursors. In a metal-free, operationally simple process, the C(sp³)–S bond of the sulfonium salt is cleaved, allowing for the formation of various alkyl amines. researchgate.net Another innovative paradigm addresses the challenge of selective alkylation. By using N-aminopyridinium salts as ammonia (B1221849) surrogates, chemists can achieve controlled mono-alkylation to produce secondary amines, overcoming the common problem of over-alkylation. researchgate.net

These advanced paradigms highlight a shift towards catalytic, selective, and efficient methods for constructing complex amine-containing molecules, expanding the toolkit available for chemical synthesis in medicine and materials science. thegauntgroup.com

Properties

IUPAC Name |

triacontan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;/h2-31H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKBLFUIXRKJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858507 | |

| Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-96-0 | |

| Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Triacontylamine Hydrochloride

Established Synthetic Routes to 1-Triacontylamine Hydrochloride

The traditional synthesis of this compound involves a two-step process: the formation of the primary amine from a suitable precursor, followed by its conversion to the hydrochloride salt.

1-Triacontanol (B3423078), a naturally occurring fatty alcohol found in plant waxes and beeswax, serves as a convenient and renewable starting material for the synthesis of 1-triacontylamine. wikipedia.orgresearchgate.net The conversion of this alcohol to the corresponding amine is a key transformation.

Classical methods for this conversion typically involve activating the hydroxyl group of 1-triacontanol to turn it into a good leaving group, followed by nucleophilic substitution with an amino group source. This can be achieved by:

Conversion to Alkyl Halides: The alcohol is first converted to an alkyl bromide or chloride. This derivative then reacts with ammonia (B1221849) or a protected amine equivalent to form the primary amine.

Reductive Amination: An alternative route involves the oxidation of 1-triacontanol to triacontanal (B1230368) (the corresponding aldehyde), followed by reductive amination. In this process, the aldehyde reacts with ammonia to form an imine, which is then reduced in situ to the desired 1-triacontylamine.

These multi-step sequences are well-established but can suffer from drawbacks such as the use of harsh reagents and the generation of stoichiometric waste products.

The conversion of the free base, 1-triacontylamine, into its hydrochloride salt is a straightforward acid-base reaction. youtube.comspectroscopyonline.com Amines are characteristically basic and react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.com

In this reaction, the lone pair of electrons on the nitrogen atom of the 1-triacontylamine molecule attacks a proton (H⁺) from hydrochloric acid. This forms a new N-H bond, resulting in a positively charged triacontylammonium cation and a chloride anion (Cl⁻). spectroscopyonline.com

Reaction: CH₃(CH₂)₂₉NH₂ + HCl → [CH₃(CH₂)₂₉NH₃]⁺Cl⁻

The resulting this compound is an ionic compound. youtube.com This salt form often has different physical properties compared to the free amine. For instance, amine salts are typically crystalline solids that are more soluble in water than their free-base counterparts, a property that is often exploited for purification, handling, and in pharmaceutical formulations. spectroscopyonline.comalfa-chemistry.com The formation of the salt can be reversed by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This has led to new catalytic and sustainable methods for producing long-chain amines like 1-triacontylamine.

Catalytic methods offer significant advantages over classical stoichiometric approaches by providing higher efficiency, selectivity, and atom economy. rsc.org

One of the most promising strategies for the synthesis of N-alkylated amines from alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This process involves the temporary removal of hydrogen from the alcohol by a catalyst to form an intermediate aldehyde. This aldehyde then reacts with an amine (like ammonia), and the catalyst subsequently returns the hydrogen to the resulting imine intermediate to yield the final amine product. A key benefit of this atom-economic transformation is that water is the only byproduct. rsc.org Various transition metal complexes, often based on ruthenium, iridium, or copper, have been developed to catalyze this reaction. rsc.org

Other advanced catalytic systems for amine synthesis include:

Buchwald-Hartwig and Ullmann Reactions: These are powerful cross-coupling methods for forming C-N bonds, though they typically utilize alkyl halides as starting materials rather than alcohols. rsc.org

Aerobic Oxidative C–H Functionalization: Bio-inspired cooperative catalytic systems can activate the α-C–H bond of primary amines under mild, aerobic conditions, although this is more relevant to functionalization than primary synthesis. nih.gov

Gold Catalysis: Researchers have developed gold-catalyzed reactions for the addition of ammonia to organic compounds, offering an atom-efficient process that avoids the production of waste byproducts often seen in traditional methods. sciencedaily.com

| Catalytic Strategy | Typical Catalyst | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Ru, Ir, or Cu complexes | Alcohol + Ammonia/Amine | High atom economy; water is the only byproduct. | rsc.org |

| Ullmann-type Coupling | CuI | Aryl Halide + Amine | Effective for N-arylation; can be adapted for greener solvents. | mdpi.com |

| Gold-catalyzed Hydroamination | Gold compounds | Acetylene + Ammonia | Atom-efficient with no waste byproducts. | sciencedaily.com |

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.orgnih.gov For the production of this compound, this involves considering the entire lifecycle of the product.

Renewable Feedstocks: The use of 1-triacontanol as a starting material is inherently advantageous from a sustainability perspective, as it is a natural product that can be sourced from renewable biomass like beeswax. wikipedia.orguonbi.ac.ke

Atom Economy: Catalytic methods like the "borrowing hydrogen" strategy are central to green synthesis as they maximize the incorporation of starting materials into the final product, minimizing waste. rsc.org

Green Solvents: Traditional organic solvents often pose environmental and health risks. Research has focused on replacing these with more sustainable alternatives. Deep Eutectic Solvents (DESs), for example, have been successfully used as solvents in metal-catalyzed amine synthesis, such as the Ullmann reaction, offering a more environmentally friendly medium. mdpi.com

Enzymatic Catalysis: While more developed for other reactions like amide bond formation, biocatalysis using enzymes represents a key area of green chemistry. nih.gov The development of aminotransferases or other enzymes capable of converting long-chain alcohols to amines could provide a highly selective and sustainable synthetic route.

Derivatization and Functionalization Strategies

The primary amine group in 1-triacontylamine is a versatile functional handle that allows for a wide range of chemical modifications to tailor the molecule's properties. scispace.com These strategies can be broadly categorized into N-functionalization (reactions at the nitrogen atom) and C-H functionalization (reactions on the alkyl chain).

N-Functionalization: This involves modifying the -NH₂ group. Examples include acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with isocyanates to form ureas. For instance, a polymer prodrug of triacontanol (B1677592) was synthesized by linking it to polyethylene (B3416737) glycol (PEG) via a linker that formed an amide bond, demonstrating a sophisticated derivatization strategy to improve properties like water solubility. nih.gov

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds in aliphatic amines. This allows for the introduction of new functional groups at specific positions along the long alkyl chain, which is challenging with traditional methods. nih.govscispace.com Photoredox and hydrogen atom transfer (HAT) catalysis, for example, can be used for the direct alkylation of primary aliphatic amines. scispace.com

Deaminative Functionalization: This powerful strategy involves the transformation of the primary amine group into a reactive intermediate, such as an alkyl radical. researchgate.netwpmucdn.com The amine is often converted into a Katritzky salt, which can then undergo reactions that cleave the C-N bond and form new carbon-carbon or carbon-heteroatom bonds. researchgate.netwpmucdn.com This allows the long alkyl chain of 1-triacontylamine to be used as a building block in the synthesis of other complex molecules.

Derivatization for Analysis: Chemical derivatization is also a crucial tool for the analysis of compounds like 1-triacontylamine. thermofisher.com Because of its low volatility and lack of a strong chromophore, direct analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be difficult. Derivatization can convert the amine into a form that is more volatile, more easily ionized for mass spectrometry (MS), or possesses a UV-absorbing tag for easier detection. thermofisher.comddtjournal.comjfda-online.com

Chemical Modification of the Amine Headgroup

The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical modifications. These transformations allow for the synthesis of a diverse range of derivatives with tailored properties. The hydrochloride salt form means the amine is protonated, and for most reactions, it would need to be neutralized to the free amine, 1-triacontylamine, typically by treatment with a base.

Common reactions involving the amine headgroup include acylation and N-alkylation.

Acylation: 1-Triacontylamine can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a standard method for introducing a wide array of functional groups onto the nitrogen atom. libretexts.orgyoutube.com For instance, reaction with a simple acyl chloride like acetyl chloride would yield N-acetyl-1-triacontylamine. The reaction typically proceeds in the presence of a base to neutralize the HCl generated. youtube.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various N-alkylation strategies. researchgate.netwhiterose.ac.ukresearchgate.netacs.org Reaction with alkyl halides is a common method, although it can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. researchgate.net To achieve mono-alkylation, specific reaction conditions and stoichiometries must be employed. Reductive amination, involving the reaction of 1-triacontylamine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation.

| Reaction Type | Reagents and Conditions | Product Type | General Reaction Scheme |

| Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((R-CO)₂O), Base (e.g., triethylamine) | N-Alkyl Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| N-Alkylation | Alkyl halide (R-X), Base | Secondary/Tertiary Amine | R'-NH₂ + R-X → R'-NH-R + HX |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | R'-NH₂ + R-CHO → R'-N=CHR → R'-NH-CH₂R |

Table 1: Representative Chemical Modifications of the Amine Headgroup

Functionalization of the Long Alkyl Chain

The functionalization of the long, saturated alkyl chain of this compound is significantly more challenging than modifying the amine headgroup due to the inert nature of C-H bonds in alkanes. researchgate.netu-tokyo.ac.jpnih.gov However, modern synthetic methods offer potential pathways for introducing functionality along the chain, particularly at the terminal methyl group.

Terminal Functionalization: The terminal methyl group is often the most reactive site on a long alkane chain for selective functionalization. nih.gov While specific examples for 1-triacontylamine are scarce, general methods for terminal C-H functionalization of long-chain alkanes could be applicable. These can include certain radical-mediated reactions or transition-metal-catalyzed C-H activation processes. rsc.org

C-H Activation: The direct activation and functionalization of internal C-H bonds along the alkyl chain is a field of active research. researchgate.netrsc.orgnih.gov These reactions typically employ transition metal catalysts (e.g., palladium, rhodium, iridium) and often require directing groups to achieve regioselectivity. rsc.org In the case of 1-triacontylamine derivatives, the amine or a modified amine functionality could potentially serve as a directing group to guide the catalyst to a specific C-H bond. However, achieving high selectivity on such a long and flexible chain remains a significant synthetic hurdle.

| Functionalization Strategy | General Approach | Potential Reagents/Catalysts | Challenges |

| Terminal Methyl Functionalization | Radical halogenation or oxidation | NBS, NCS, KMnO₄ | Low selectivity, potential for overreaction |

| Transition-Metal Catalyzed C-H Activation | Directed or non-directed C-H cleavage and bond formation | Pd, Rh, Ir complexes | Regioselectivity on a long, flexible chain; catalyst compatibility with the amine group |

Table 2: Potential Strategies for Alkyl Chain Functionalization

It is important to note that while these general methodologies are established in organic chemistry, their specific application to this compound may require significant optimization of reaction conditions to achieve the desired outcomes.

Spectroscopic and Structural Characterization of 1 Triacontylamine Hydrochloride

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of 1-Triacontylamine Hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the local environment of protons within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are expected. The protons of the terminal methyl (CH₃) group of the alkyl chain would appear as a triplet at the most upfield position, typically around 0.88 ppm. The vast number of methylene (B1212753) (CH₂) groups in the long alkyl chain would produce a large, broad signal around 1.25 ppm. The methylene group adjacent to the ammonium (B1175870) head (α-CH₂), being deshielded by the electronegative nitrogen, would resonate further downfield, likely as a multiplet around 2.9-3.1 ppm. The three protons of the ammonium group (-NH₃⁺) are expected to produce a broad signal, often in the range of 7.5-8.5 ppm, the exact position and shape of which can be highly dependent on the solvent, concentration, and temperature. The presence of these ammonium protons can be confirmed by D₂O exchange, which causes the signal to disappear. carlroth.comsigmaaldrich.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Carbons directly attached to the nitrogen atom typically appear in the 30-50 ppm region. researchgate.net The long chain of methylene carbons would show a prominent peak around 30-34 ppm, characteristic of the ordered, all-trans conformation found in solid long-chain alkyl systems. cam.ac.uk Signals for the terminal methyl carbon and the carbons near the end of the chain (β, γ) would appear at distinct, more upfield chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Terminal) | ~0.88 | Triplet | 3H |

| (CH₂)₂₇ | ~1.25 | Broad Singlet/Multiplet | 54H |

| CH₂ (β to N) | ~1.60 | Multiplet | 2H |

| CH₂-NH₃⁺ (α to N) | ~2.95 | Multiplet | 2H |

| -NH₃⁺ | ~8.0 | Broad Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (α to N) | ~40 |

| C2 (β to N) | ~27 |

| C3-C28 (Bulk CH₂) | ~30-34 |

| C29 (Penultimate) | ~23 |

| C30 (Terminal CH₃) | ~14 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the conformational order of the molecule. nih.govresearchgate.net

For this compound, the IR spectrum is expected to be dominated by absorptions from the alkyl chain. Strong bands in the 2920 cm⁻¹ and 2850 cm⁻¹ region correspond to the asymmetric and symmetric C-H stretching vibrations of the methylene groups, respectively. The corresponding C-H stretching of the terminal methyl group would also be present. CH₂ scissoring (bending) vibrations typically appear around 1470 cm⁻¹. americanpharmaceuticalreview.com

The key diagnostic bands for the primary amine salt functionality (-NH₃⁺) include broad and strong absorptions in the 3000-2800 cm⁻¹ region, which arise from the N-H stretching modes and often overlap with the C-H stretching bands. miamioh.edu The asymmetric and symmetric N-H bending (scissoring) modes are expected to appear in the 1620-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively. chemguide.co.uk

Raman spectroscopy offers complementary information. While N-H vibrations are often weak in Raman spectra, the C-H stretching region around 2800-3000 cm⁻¹ is typically strong and can provide insight into the packing and conformational order of the alkyl chains. libretexts.org The C-C stretching modes within the alkyl backbone also give rise to characteristic Raman bands. The synergistic use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes. msu.edu

Table 3: Predicted Principal Vibrational Modes for this compound.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | IR | ~3000-2800 | Strong, Broad |

| C-H Asymmetric Stretch (CH₂) | IR/Raman | ~2920 | Strong |

| C-H Symmetric Stretch (CH₂) | IR/Raman | ~2850 | Strong |

| N-H Asymmetric Bend (-NH₃⁺) | IR | ~1610 | Medium-Strong |

| N-H Symmetric Bend (-NH₃⁺) | IR | ~1520 | Medium-Strong |

| C-H Scissoring Bend (CH₂) | IR | ~1470 | Medium-Strong |

| C-C Stretch (Alkyl Backbone) | Raman | ~1130, ~1060 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For 1-triacontylamine (C₃₀H₆₃N), the molecular weight is 437.83 g/mol .

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. docbrown.info Thus, the molecular ion [M]⁺• for 1-triacontylamine would be observed at an m/z of 437. However, for long-chain aliphatic amines, the molecular ion peak is often very weak or entirely absent in electron ionization (EI) mass spectra due to the high propensity for fragmentation. nih.gov

The most characteristic fragmentation pathway for primary amines is α-cleavage (cleavage of the bond between the α- and β-carbons). imsa.edu For 1-triacontylamine, this involves the loss of a C₂₉H₅₉• radical, leading to the formation of a highly stable, resonance-delocalized [CH₂NH₂]⁺ ion. This fragment would give rise to the base peak (the most intense peak) in the spectrum at an m/z of 30. docbrown.info Other fragment ions would correspond to the loss of smaller alkyl chains from the molecular ion, creating a series of peaks separated by 14 Da (the mass of a CH₂ group).

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of 1-Triacontylamine.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 437 | [C₃₀H₆₃N]⁺• | Molecular Ion | Very Low / Absent |

| 422 | [C₂₉H₆₀N]⁺ | Loss of •CH₃ | Low |

| 30 | [CH₄N]⁺ | α-cleavage: Loss of •C₂₉H₅₉ | High (Base Peak) |

| 44, 58, 72... | [C₂H₆N]⁺, [C₃H₈N]⁺... | Cleavage along the alkyl chain | Decreasing |

Diffraction Techniques for Crystalline Structure and Morphology

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on crystal structure and morphology.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of a crystalline material. If a suitable single crystal of this compound can be grown (typically 50-250 microns in size), SC-XRD analysis can provide precise data on its crystal system, space group, and unit cell dimensions.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would elucidate the conformation of the long C₃₀ alkyl chain, which is expected to adopt a largely all-trans (zigzag) conformation to maximize packing efficiency. Furthermore, SC-XRD would detail the intermolecular interactions that define the crystal packing, particularly the hydrogen bonding network between the ammonium (-NH₃⁺) group of one molecule and the chloride anions (Cl⁻), as well as potential weaker C-H···Cl interactions. This provides a complete and unambiguous picture of the solid-state structure. While specific data for this compound is not publicly available, a hypothetical dataset illustrates the type of information obtained.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 7.80 |

| c (Å) | 45.00 |

| α (°) | 90 |

| β (°) | 95.0 |

| γ (°) | 90 |

| Volume (ų) | 1925 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms.

A PXRD experiment on a powdered sample of this compound would produce a characteristic diffraction pattern, which serves as a "fingerprint" for its specific crystalline phase. The pattern consists of a series of diffraction peaks at specific angles (2θ), from which the interplanar spacings (d-values) of the crystal lattice can be calculated using Bragg's Law. The relative intensities of these peaks are dependent on the arrangement of atoms within the unit cell.

By comparing the experimental pattern to reference patterns, one can confirm the identity and phase purity of the material. Different polymorphs of the same compound will produce distinct PXRD patterns, making this technique essential for solid-state characterization of pharmaceutical and materials science samples.

Table 6: Representative Powder X-ray Diffraction Data for a Long-Chain Alkylamine Hydrochloride.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 3.9 | 22.6 | 100 |

| 7.8 | 11.3 | 45 |

| 11.7 | 7.6 | 30 |

| 19.5 | 4.5 | 25 |

| 21.5 | 4.1 | 80 |

| 23.8 | 3.7 | 75 |

Thermal Analysis for Phase Transitions and Stability Profiling

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing insights into phenomena such as phase transitions, thermal stability, and decomposition kinetics. For this compound, a long-chain n-alkylammonium chloride, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for investigating the thermal transitions of materials, such as melting, crystallization, and solid-solid phase transitions.

For long-chain n-alkylammonium halides, including this compound, DSC studies reveal a complex sequence of solid-solid phase transitions at temperatures below the melting point. xray.czup.ac.za These transitions are associated with changes in the packing and conformational ordering of the long hydrocarbon chains. up.ac.zabohrium.com The thermal history of the sample can significantly influence its crystalline structure and, consequently, the observed phase transitions. xray.cz

Upon heating, these compounds typically exhibit multiple endothermic transitions. The initial transitions at lower temperatures often correspond to the onset of rotational motion within the alkyl chains and changes from a more ordered crystalline form to a less ordered one. up.ac.za At higher temperatures, further transitions can occur, leading to a liquid crystalline phase before the final melting into an isotropic liquid. up.ac.zabohrium.com The number and temperature of these transitions are dependent on the length of the alkyl chain. researchgate.net

Below is a representative data table illustrating the types of phase transitions that might be observed for a long-chain n-alkylammonium chloride like this compound based on the behavior of similar compounds.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Description |

| Solid-Solid I | 50-60 | 58 | 15-25 | Transition from a highly ordered crystalline state to a more disordered solid state. |

| Solid-Solid II | 80-90 | 88 | 20-30 | Further disordering of the alkyl chains, potentially leading to a rotator phase. |

| Solid-Liquid Crystal | 110-120 | 118 | 30-40 | Transition to a liquid crystalline (smectic) phase. |

| Melting | 140-150 | 148 | 40-50 | Transition from the liquid crystalline phase to the isotropic liquid phase. |

Note: The data in this table is illustrative and based on the general behavior of long-chain n-alkylammonium chlorides. Actual experimental values for this compound may vary.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. nih.gov

For alkylammonium chlorides, TGA can reveal the onset temperature of decomposition and the different stages of mass loss. nih.gov The thermal decomposition of these salts typically involves the loss of hydrogen chloride (HCl) followed by the degradation of the organic amine. The stability of the compound is indicated by the temperature at which the initial weight loss occurs.

A typical TGA curve for a stable organic salt like this compound would show a stable baseline up to a certain temperature, after which a significant drop in mass would be observed, indicating decomposition. The analysis is often performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The following table provides a hypothetical representation of TGA data for this compound, outlining the expected decomposition stages.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Loss |

| Initial Decomposition | 200-250 | ~8-10% | Loss of Hydrogen Chloride (HCl) |

| Main Decomposition | 250-400 | ~85-95% | Degradation of the triacontyl amine backbone |

| Residual Mass | >400 | <5% | Char residue |

Note: This table is a generalized representation based on the expected thermal decomposition pattern of long-chain alkylammonium chlorides. The actual temperatures and percentage of weight loss would need to be determined experimentally for this compound.

Supramolecular Assembly and Self Organization Studies of 1 Triacontylamine Hydrochloride

Fundamental Mechanisms of Self-Assembly

The formation of complex, hierarchical structures from individual 1-triacontylamine hydrochloride molecules is a spontaneous process governed by a delicate balance of non-covalent intermolecular interactions. nih.gov These interactions, though individually weak, collectively dictate the final architecture of the assembled state.

Intermolecular Interactions Driving Hierarchical Structure Formation

The primary forces at play in the self-assembly of this compound are hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bonding: The ammonium (B1175870) headgroup (R-NH3+) of the protonated amine can act as a hydrogen bond donor, while the chloride counterion (Cl-) and water molecules can act as acceptors. This network of hydrogen bonds contributes to the stability and ordering of the hydrophilic domains of the assembly. mdpi.comcam.ac.uk In some systems, these interactions can be a dominant factor in the formation of specific structures. mdpi.com

Electrostatic Interactions: The positively charged ammonium headgroups and the negatively charged chloride counterions create electrostatic attractions that are crucial for the initial aggregation and stabilization of the supramolecular structures. academie-sciences.fr Repulsive forces between the cationic headgroups are also present and influence the packing and curvature of the resulting aggregates. mdpi.com

Role of the Hydrophobic Alkyl Chain in Micellization and Bilayer Formation

The exceptionally long triacontyl chain of this compound plays a pivotal role in determining the morphology of the self-assembled structures. The length and nature of the hydrophobic chain are known to be key structural features influencing the biocidal effect and aggregation behavior of quaternary ammonium compounds. geoscienceworld.org

The strong hydrophobic interactions between these long chains favor the formation of structures that maximize the packing of the tails, leading to the formation of micelles or, more commonly, bilayer structures. In a micelle, the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups. However, the significant length of the triacontyl chain can lead to packing constraints within a spherical micelle. Consequently, these molecules often favor the formation of extended, lamellar structures such as bilayers or vesicles, where the long alkyl chains can align in an interdigitated or non-interdigitated fashion. The increase in the length of the hydrophobic tail generally enhances the tendency for self-assembly. mdpi.com

Influence of Counterions on Supramolecular Architecture

The counterion, in this case, chloride (Cl-), plays a more significant role than simply ensuring charge neutrality. The size, hydration, and specific interactions of the counterion can significantly influence the resulting supramolecular architecture. rsc.orgnih.gov

The binding of the counterion to the charged headgroups can screen the electrostatic repulsion between them, which in turn affects the packing of the amphiphilic molecules. mdpi.com A higher degree of counterion binding allows the headgroups to pack more closely, which can favor a transition from more curved structures like spherical micelles to less curved structures like cylindrical micelles or planar bilayers. The nature of the counterion has been shown to have a profound effect on the aggregation and chiral information relay in other amine-based systems. acs.org Studies on other systems have shown that changing the counterion can dramatically alter the resulting supramolecular assemblies. rsc.org

Morphological Characterization of Self-Assembled Structures

To understand the macroscopic properties of a material composed of self-assembled this compound, it is essential to characterize the morphology of the constituent nanostructures. A suite of advanced analytical techniques is employed for this purpose.

Microscopic Techniques (AFM, TEM, SEM) for Nanostructure Visualization

Direct visualization of the self-assembled structures is achieved through various high-resolution microscopy techniques.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface topography of the assembled structures with sub-nanometer resolution. longdom.org It can provide three-dimensional images of the aggregates, revealing details about their shape, size, and surface features without the need for extensive sample preparation that might alter the native structure. longdom.org

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of the nanostructures. longdom.org By staining or cryo-fixation techniques, TEM can reveal the internal structure of aggregates like vesicles, confirming the presence of a bilayer, or visualize the morphology of micelles and other assemblies. TEM has been used to observe various aggregate morphologies, including worm-like micelles, in similar surfactant systems. researchgate.net

These microscopic techniques are often used in a complementary fashion to obtain a comprehensive understanding of the morphology of the self-assembled structures. longdom.org

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a solution. malvernpanalytical.commdpi.com It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

From these fluctuations, the diffusion coefficient of the aggregates can be calculated, which is then related to their hydrodynamic radius via the Stokes-Einstein equation. DLS provides information on the average size of the aggregates and the polydispersity of the sample, indicating the range of sizes present. nih.gov This technique is particularly useful for studying the kinetics of aggregation and the stability of the self-assembled structures over time. malvernpanalytical.comresearchgate.net However, it is important to note that DLS measures the hydrodynamic radius, which can be influenced by the shape of the aggregate and the presence of a hydration layer. nih.gov

| Parameter | Description | Relevance to this compound Assembly |

| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Provides a measure of the effective size of the self-assembled aggregates in solution, including any associated solvent molecules. |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | A low PDI value indicates a more uniform population of aggregates, while a high PDI suggests a wide range of sizes are present. |

| Intensity Distribution | The raw data from a DLS experiment, showing the scattering intensity of different-sized particles. | Can reveal the presence of multiple populations of aggregates, such as monomers, micelles, and larger clusters. |

| Volume/Number Distribution | Derived from the intensity distribution, these provide a more intuitive representation of the relative amounts of different-sized particles. | Helps to quantify the proportion of different types of self-assembled structures in the sample. |

Stimuli-Responsive Supramolecular Systems

Supramolecular assemblies held together by non-covalent interactions can often be designed to respond to external stimuli, leading to changes in their structure and properties. acs.org For amphiphiles like this compound, key stimuli include pH and temperature.

The self-assembly of primary amine hydrochlorides is intrinsically pH-responsive due to the protonation-deprotonation equilibrium of the amine head group.

In acidic to neutral solutions, the primary amine group of this compound is protonated (-NH3+), rendering the head group charged and hydrophilic. This charge induces electrostatic repulsion between the head groups, which counteracts the hydrophobic attraction of the long alkyl chains. The balance between these forces dictates the geometry and size of the resulting self-assembled structures, such as micelles or vesicles.

Upon increasing the pH to basic conditions, the amine group gets deprotonated to its neutral form (-NH2). This loss of charge significantly reduces the electrostatic repulsion between head groups, allowing the strong van der Waals forces between the 30-carbon chains to dominate. This shift in intermolecular forces is expected to trigger a significant morphological transition in the self-assembled structures. For instance, spherical micelles might grow into larger, elongated, or worm-like micelles, or even transform into lamellar structures or precipitates, as the system seeks to minimize the exposure of the hydrophobic chains to the aqueous environment. rsc.orgnih.gov This pH-triggered transition is a hallmark of responsive systems based on ionizable amphiphiles. nih.govnih.gov

Table 1: Expected pH-Dependent Properties of this compound Assemblies (This table is illustrative and based on general principles of long-chain alkylamine hydrochlorides)

| pH Range | Head Group State | Dominant Intermolecular Interaction | Expected Assembly Morphology |

|---|---|---|---|

| Acidic (pH < pKa) | Protonated (-NH3+) | Electrostatic Repulsion & Hydrophobic Attraction | Spherical or Ellipsoidal Micelles |

Temperature is another critical stimulus that can modulate the self-assembly of long-chain amphiphiles. The solubility of many surfactants, particularly ionic ones, is temperature-dependent, a phenomenon characterized by the Krafft temperature (TK). Below the Krafft temperature, the surfactant's solubility is low, and it exists primarily as crystalline or hydrated solid. Above the TK, solubility increases dramatically, and the molecules readily form micelles.

For a molecule with a very long alkyl chain like 1-triacontyl, the Krafft temperature is expected to be relatively high. The self-assembly process is thus highly dependent on the system's temperature. Studies on analogous long-chain surfactants have shown that as the temperature is raised, transitions from more ordered, crystalline-like assemblies (e.g., tubules, ribbons) to more dynamic and disordered structures (e.g., micelles, vesicles) can occur. rsc.org This transition is often reversible.

The extensive hydrophobic interactions of the C30 chains in this compound would likely lead to highly stable, ordered structures at room temperature. Increasing the temperature would introduce more kinetic energy, leading to greater conformational freedom (more gauche defects) in the alkyl chains and potentially triggering a transition to different morphologies. acs.org

Table 2: Hypothetical Temperature-Dependent Phase Behavior of this compound in Aqueous Solution (This table is hypothetical and illustrates expected behavior based on similar long-chain surfactants)

| Temperature Range | Alkyl Chain State | Predominant Assembly State |

|---|---|---|

| Low Temperature (< TK) | Highly ordered (all-trans) | Crystalline hydrate/precipitate |

| Moderate Temperature (≥ TK) | Increased conformational freedom | Ordered aggregates (e.g., bilayers, vesicles) |

The application of external fields, such as electric or magnetic fields, can influence the alignment and structure of supramolecular assemblies, particularly if the assemblies possess anisotropic properties. While specific studies on this compound are absent, research on other systems demonstrates that charged or polar assemblies can be oriented by an electric field. However, significant structural transformations typically require strong fields and specific molecular designs. For simple assemblies like those expected from this compound, the effects of external fields are likely to be less pronounced compared to pH or temperature changes.

Computational Modeling of Self-Assembly Processes

Given the challenges in experimentally studying the detailed molecular-level dynamics of self-assembly, computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool. aip.org

For this compound, MD simulations could provide profound insights into its self-assembly. By modeling the interactions between the amphiphiles and with the surrounding water molecules, simulations can predict the most stable assembly morphologies, the critical aggregation concentration, and the dynamics of the assembly process.

Key areas where computational modeling would be beneficial:

Predicting Aggregate Morphology: Simulations can help visualize the three-dimensional structure of the aggregates, confirming whether they form micelles, bilayers, vesicles, or other complex structures under different conditions.

Understanding Intermolecular Interactions: The relative contributions of hydrophobic, electrostatic, and hydrogen bonding interactions to the stability of the assemblies can be quantified. researchgate.net

Simulating Stimuli-Response: The structural transitions in response to changes in pH (by altering the protonation state of the amine) or temperature can be simulated, providing a molecular-level picture of these dynamic processes.

Chain Conformation Analysis: The degree of order within the long C30 alkyl chains (e.g., the ratio of trans to gauche conformations) can be calculated, offering insights into the packing and fluidity of the hydrophobic core. researchgate.net

Table 3: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Self-Assembly (This table is for illustrative purposes to show the type of data obtained from MD simulations)

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Aggregation Number (Nagg) | Average number of molecules per micelle. | Predicted to be high due to the long chain length. |

| Radius of Gyration (Rg) | A measure of the size of the self-assembled aggregate. | Would vary significantly with pH and temperature. |

| Solvent Accessible Surface Area (SASA) | The surface area of the aggregate exposed to water. | Minimization of hydrophobic SASA drives assembly. |

Interaction Mechanisms and Chemical Reactivity of 1 Triacontylamine Hydrochloride

Acid-Base Equilibria and Protonation State Dependence in Various Media

1-Triacontylamine hydrochloride is the salt of a strong acid (hydrochloric acid) and a weak base (1-triacontylamine). In aqueous solutions, it partakes in an acid-base equilibrium. The protonation state of the primary amine group is highly dependent on the pH of the surrounding medium. bu.edulibretexts.org As a Brønsted-Lowry acid, the protonated amine can donate a proton to water, establishing an equilibrium between the cationic alkylammonium ion (R-NH₃⁺) and the neutral molecular amine (R-NH₂). libretexts.org

The governing reaction is as follows: R-NH₃⁺ (aq) + H₂O (l) ⇌ R-NH₂ (aq) + H₃O⁺ (aq)

The equilibrium constant for this reaction is the acid ionization constant (Ka). youtube.com Consequently, the relative concentrations of the protonated and deprotonated species are dictated by the solution's pH. In acidic to near-neutral conditions, the equilibrium lies to the left, and the cationic, water-soluble 1-triacontylammonium ion (CH₃(CH₂)₂₉NH₃⁺) is the predominant species. riversidelocalschools.com As the pH increases into the alkaline range, the equilibrium shifts to the right, favoring the deprotonation to the neutral, molecular 1-triacontylamine (CH₃(CH₂)₂₉NH₂). This neutral form exhibits significantly lower water solubility due to its long, nonpolar alkyl chain. oup.com Many amine drugs are administered as acid salts to improve water solubility and stability. riversidelocalschools.com

Table 1: Protonation State of 1-Triacontylamine in Different Aqueous Media

| pH Range | Dominant Species | Chemical Formula | Properties |

|---|---|---|---|

| Acidic (pH < 7) | 1-Triacontylammonium ion | CH₃(CH₂)₂₉NH₃⁺ | Cationic, water-soluble |

| Neutral (pH ≈ 7) | 1-Triacontylammonium ion | CH₃(CH₂)₂₉NH₃⁺ | Cationic, water-soluble |

Interfacial Behavior and Surface Activity

The dual nature of this compound, possessing a hydrophilic primary amine headgroup and a large, hydrophobic 30-carbon tail, imparts significant surface-active properties. This amphiphilicity drives its behavior at various interfaces. utwente.nl

This compound readily adsorbs onto solid surfaces from a liquid phase, particularly those bearing a negative charge, such as silica (B1680970) and other silicate (B1173343) minerals. acs.org The adsorption mechanism is a multi-step process. Initially, an electrostatic attraction occurs between the positively charged alkylammonium headgroup (R-NH₃⁺) and the negatively charged sites on the solid surface (e.g., deprotonated silanol (B1196071) groups, Si-O⁻). acs.org

Following this initial attraction, strong hydrophobic interactions between the long triacontyl chains of adjacent adsorbed molecules become a dominant driving force. This leads to the formation of two-dimensional aggregates on the surface, sometimes referred to as hemimicelles or admicelles. acs.org This aggregation at the interface can render the originally hydrophilic surface highly hydrophobic. Spectroscopic studies on similar long-chain alkylamines have shown that at a certain critical concentration, a well-oriented and densely packed monolayer of amine species forms on the surface. acs.org The adsorption process is influenced by factors such as pH, which affects the protonation of the amine and the surface charge of the solid, and the presence of other ions in the solution. acs.orgaps.org

At an air-water interface, this compound molecules orient themselves to minimize free energy, with the hydrophilic -NH₃⁺Cl⁻ group immersed in the aqueous phase and the hydrophobic C₃₀H₆₁ tail extending into the air. aps.org This molecular arrangement disrupts the cohesive energy of water at the surface, thereby reducing the surface tension. Similarly, at an oil-water interface, the amine molecules align with their polar heads in the water and their nonpolar tails in the oil phase, acting as an emulsifier. rsc.orgarxiv.org

Like other surfactants, as the bulk concentration of this compound increases, it reaches a point known as the critical micelle concentration (CMC), where the molecules begin to self-assemble into micelles in the bulk solution. mdpi.com Due to the extremely long C30 chain, this compound is expected to have a very low CMC and a high propensity for surface activity. Studies on homologous series of alkylamine salts show that surface activity increases and CMC decreases with increasing alkyl chain length. mdpi.comrsc.org

Table 2: General Interfacial Properties of Long-Chain Cationic Surfactants

| Property | Description | Influence of Chain Length |

|---|---|---|

| Surface Tension Reduction | Lowers the surface tension of water. | Efficiency increases with longer chain length. |

| Critical Micelle Conc. (CMC) | Concentration at which micelles form. | Decreases significantly with longer chain length. mdpi.com |

| Area per Molecule (Amin) | Minimum area occupied by a molecule at the interface. | Generally increases with the bulkiness of the headgroup. rsc.org |

| Maximum Surface Excess (Γmax) | Maximum density of surfactant at the interface. | Related to how tightly molecules can pack at the interface. rsc.org |

Interactions with Model Biological Systems (Non-Human)

The interactions of this compound with simplified biological structures in vitro are primarily governed by electrostatic and hydrophobic forces.

In model systems, this compound interacts strongly with lipid bilayers, which are the fundamental structure of cell membranes. nih.gov The initial interaction is driven by the electrostatic attraction between the positively charged 1-triacontylammonium headgroup and the negatively charged phosphate (B84403) groups present in many phospholipids (B1166683) (e.g., phosphatidylglycerol, phosphatidylserine). mdpi.comnih.gov

Following this electrostatic binding, the long, lipophilic triacontyl tail can insert itself into the hydrophobic core of the lipid bilayer. csic.esucl.ac.be This intercalation can perturb the ordered packing of the lipid acyl chains, leading to changes in membrane properties such as fluidity, permeability, and mechanical strength. nih.govchemrxiv.org Studies with similar long-chain amines and cationic surfactants have demonstrated that such interactions can lead to membrane destabilization and increased permeability to ions and other small molecules. ucl.ac.benih.gov The depth of insertion and the extent of disruption depend on both the lipid composition of the bilayer and the structure of the amphiphile. csic.es

In controlled in vitro environments, this compound can interact with other biological macromolecules like peptides and nucleic acids. nih.govnih.gov These interactions are highly dependent on the net charge of the biomolecule under the specific experimental conditions (e.g., pH, ionic strength).

Peptides: Many peptides possess a net negative charge at physiological pH due to the presence of acidic amino acid residues such as aspartic acid and glutamic acid. The cationic headgroup of 1-triacontylammonium can form electrostatic complexes with these anionic peptides. researchgate.net Furthermore, the hydrophobic tail could engage in hydrophobic interactions with nonpolar residues on the peptide.

Nucleic Acids: DNA and RNA are polyanions due to the negatively charged phosphate groups in their backbone. Consequently, a strong electrostatic attraction is expected between the cationic 1-triacontylammonium ion and nucleic acids. nih.gov This can lead to the condensation and aggregation of the nucleic acids as the positive charges of the amine neutralize the negative charges of the phosphate backbone. This is a well-documented phenomenon for polycationic molecules interacting with DNA and RNA in vitro.

Table 3: Summary of In Vitro Interactions with Model Biological Components

| Biological Component | Primary Interaction Force(s) | Potential Consequence(s) in Model Systems |

|---|---|---|

| Anionic Lipid Bilayers | Electrostatic, Hydrophobic | Binding to membrane surface, insertion of tail into core, altered fluidity and permeability. mdpi.comcsic.es |

| Anionic Peptides | Electrostatic, Hydrophobic | Complex formation, potential conformational changes. researchgate.net |

| Nucleic Acids (DNA/RNA) | Electrostatic | Neutralization of phosphate backbone charge, condensation, and aggregation. nih.gov |

Chemical Reactivity and Degradation Pathways of the Amine Group

The dominant characteristic of the amine group is its basicity and nucleophilicity. wikipedia.org However, in this compound, the lone pair of electrons on the nitrogen atom is bonded to a proton from hydrogen chloride, forming an ammonium (B1175870) salt. libretexts.orglibretexts.org This protonation significantly reduces the nucleophilicity of the amine. For the amine to participate in nucleophilic reactions, it must be deprotonated, typically by the addition of a base, to regenerate the free primary amine (R-NH₂). libretexts.org

The reactivity of the free amine form of 1-triacontylamine encompasses several key reaction types typical of primary amines. These include reactions with acyl chlorides and acid anhydrides to yield amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org Similarly, it can react with sulfonyl chlorides to produce sulfonamides. wikipedia.org Another important reaction is the formation of imines through condensation with aldehydes or ketones. wikipedia.orglibretexts.org

In the presence of nitrous acid, primary aliphatic amines like 1-triacontylamine are expected to form highly unstable diazonium salts. These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbocation, which can then lead to a mixture of products including alcohols and alkenes. libretexts.org

From a thermal standpoint, amine hydrochlorides can exhibit reactive decomposition. When heated, they can dissociate back into the constituent amine and hydrogen chloride gas. olisystems.com

The environmental fate and degradation of long-chain alkylamines, such as 1-triacontylamine, are primarily driven by microbial processes. nih.gov Studies on similar long-chain primary alkylamines have elucidated a common biodegradation pathway. nih.govoup.com This pathway is initiated by the cleavage of the carbon-nitrogen bond.

Both aerobic and anaerobic bacteria have demonstrated the ability to degrade long-chain alkylamines. oup.com For instance, certain Pseudomonas and Rhodococcus species are capable of utilizing these compounds as a source of carbon, nitrogen, and energy. nih.govoup.com The degradation typically proceeds via an initial oxidation of the amine to the corresponding aldehyde. This aldehyde is then further oxidized to a fatty acid, which can subsequently enter the β-oxidation cycle for complete mineralization. oup.comresearchgate.net

Research on a denitrifying bacterium, Pseudomonas stutzeri, has shown that it can anaerobically degrade long-chain alkylamines (C₄ to C₁₈). nih.govwur.nl The proposed mechanism involves the cleavage of the C-N bond to form alkanals, which are then oxidized to fatty acids. oup.comnih.gov This indicates that even in anoxic environments, pathways exist for the breakdown of such compounds.

Table of Reactions for the Primary Amine Group

| Reaction Type | Reactant | Product |

| Acylation | Acyl Chloride / Acid Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Imine Formation | Aldehyde / Ketone | Imine |

| Diazotization | Nitrous Acid | Unstable Diazonium Salt (leads to Alcohols, Alkenes) |

| Neutralization | Strong Acid | Ammonium Salt |

Proposed Microbial Degradation Pathway of 1-Triacontylamine

| Step | Process | Intermediate/Product | Enzymatic System (Example) |

| 1 | C-N Bond Cleavage / Oxidation | 1-Triacontanal | Alkylamine Dehydrogenase |

| 2 | Oxidation | Triacontanoic Acid | Aldehyde Dehydrogenase |

| 3 | Further Metabolism | Acetyl-CoA units | β-Oxidation Cycle |

Biochemical and Plant Science Studies Non Human Organisms

Investigation as a Plant Growth Regulator Analog

The primary interest in 1-Triacontylamine hydrochloride within plant science stems from its structural relationship to Triacontanol (B1677592) (TRIA), a saturated 30-carbon primary alcohol recognized for its potent plant growth-promoting effects. wellyoutech.comvernado.co.nz The substitution of TRIA's terminal hydroxyl group with an amine hydrochloride group in this compound suggests the possibility of analogous or modified biological activity.

Direct comparative studies between this compound and Triacontanol in model plant systems are not extensively documented in publicly available scientific literature. However, the vast body of research on TRIA provides a crucial baseline for hypothesizing the potential effects of its amine analog.

TRIA has been demonstrated to positively influence a wide array of plant growth parameters. wellyoutech.comvernado.co.nzzylemsa.co.za Foliar application of TRIA has been shown to increase plant height, fresh and dry weight, and leaf area in various crops. zylemsa.co.za For instance, studies on rice and corn have shown that TRIA can enhance growth, and in some cases, yield. saahasindia.org

One pivotal study on TRIA analogs, which included compounds with altered terminal functional groups, reported that none of the tested analogs independently stimulated growth in rice, maize, or tomato seedlings. nih.gov Intriguingly, when applied concurrently with TRIA, these analogs, including those with different functional groups, inhibited the growth-promoting response of TRIA. nih.gov This suggests that while the 30-carbon chain is crucial, the terminal functional group is highly specific for eliciting a positive growth response. Based on these findings, it can be postulated that this compound might act as an antagonist to TRIA's growth-promoting effects.

Table 1: Documented Effects of Triacontanol (TRIA) on Various Plant Species

| Plant Species | Observed Effects of TRIA Application |

| Rice (Oryza sativa) | Increased dry weight, stimulation of a second messenger. saahasindia.org |

| Maize (Zea mays) | No significant increase in dry weight in some studies. nih.gov |

| Tomato (Lycopersicon esculentum) | Inhibition of TRIA's effects by analogs. nih.gov |

| Strawberry (Fragaria × ananassa) | Alleviation of drought stress effects, increased yield. nih.gov |

| Various Crops | Enhanced photosynthesis, nutrient uptake, and stress resistance. wellyoutech.com |

This table is based on studies of Triacontanol, as specific comparative data for this compound is not available.

The mechanisms through which TRIA exerts its effects are multifaceted, involving the rapid generation of a secondary messenger, L(+)-adenosine, which in turn influences various physiological processes. saahasindia.org TRIA is known to enhance photosynthesis, and this is considered a primary mechanism for its growth-promoting activity. vernado.co.nz It can lead to increased chlorophyll (B73375) content and improved efficiency of the photosynthetic apparatus. wellyoutech.com

Given the inhibitory effects of TRIA analogs observed in some studies, it is plausible that this compound could interfere with the initial perception of the TRIA signal or the subsequent signal transduction cascade. The amine hydrochloride group, being more polar and charged compared to the hydroxyl group, might interact differently with the putative TRIA receptor at the cell membrane, potentially blocking the binding of TRIA or failing to trigger the downstream signaling events that lead to enhanced photosynthesis and gene expression.

Research on other long-chain molecules has shown that they can influence the expression of genes related to photosynthesis and stress responses. However, without specific studies on this compound, its precise impact on gene expression in plants remains a matter of speculation.

Effects on Microbial Systems (e.g., Bacteria, Fungi)

The potential for this compound to interact with microbial systems is another area of significant interest, primarily due to the known antimicrobial properties of other long-chain aliphatic amines and their derivatives.

While direct studies on the effect of this compound on microbial growth and metabolism are scarce, research on similar long-chain amine compounds provides a basis for potential activity. Long-chain amines and quaternary ammonium (B1175870) compounds have been shown to possess antimicrobial properties. oup.commdpi.com Their mechanism of action often involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death. mdpi.com

The long, lipophilic 30-carbon tail of this compound would likely facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. The cationic amine head group could then interact with the negatively charged components of the membrane, disrupting its integrity. This disruption could have profound effects on microbial metabolic pathways that are membrane-associated, such as cellular respiration and nutrient transport.

The characterization of the potential antimicrobial activity of this compound would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of representative bacteria and fungi. Some product listings for this compound mention "antibacterial" properties, though without supporting data. americanchemicalsuppliers.com

Studies on other long-chain amines have demonstrated a range of antimicrobial efficacy. For example, some long-chain amido triacids have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. oup.com The antimicrobial activity of these compounds is often dependent on the length of the alkyl chain, with longer chains sometimes exhibiting greater activity. researchgate.net It is therefore plausible that this compound could exhibit significant antimicrobial activity against a spectrum of microbes.

Table 2: Antimicrobial Activity of Representative Long-Chain Amine Compounds

| Compound Class | Target Microorganism(s) | Observed Effect |

| Long-chain amido triacids | MRSA, Candida albicans | Antimicrobial activity. oup.com |

| Quinuclidine salts with long alkyl chains | Staphylococcus aureus | Suppression of biofilm formation, membrane targeting. mdpi.com |

| N-halamine with C-12 alkyl chain | E. coli, S. aureus | Antimicrobial effects. nih.gov |

This table presents data for compounds structurally related to this compound to indicate potential antimicrobial activity, as specific data for the subject compound is limited.

Biochemical Pathway Modulation in Non-Human Organisms

The potential for this compound to modulate biochemical pathways in non-human organisms extends from its likely interactions with cell membranes and signaling pathways. In plants, as an analog of TRIA, it could potentially interfere with the synthesis or signaling of phytohormones and the regulation of metabolic pathways related to growth and stress response.

In microbial systems, beyond the disruption of membrane integrity, the entry of this compound into the cytoplasm could lead to interactions with various intracellular components. This could result in the inhibition of essential enzymes or the disruption of metabolic pathways crucial for microbial survival. For instance, the interaction of the amine group with cellular macromolecules could alter their function. However, without empirical data, these proposed modulatory effects remain hypothetical. Further research is imperative to elucidate the specific biochemical pathways in both plants and microorganisms that are affected by this compound.

Enzyme Activity Assays and Regulatory Effects

There is a notable absence of published research specifically investigating the effects of this compound on enzyme activity in non-human organisms. While studies on the related compound, triacontanol, have demonstrated significant modulation of various enzymes in plants, similar assays and documented regulatory effects for its hydrochloride derivative are not available in the reviewed scientific literature.

Data on this compound and Enzyme Activity:

A search of scientific databases revealed no specific data tables or detailed research findings on the impact of this compound on enzyme kinetics or regulatory functions in plants or other non-human model organisms.

Cellular Signaling Pathway Perturbations in Model Organisms

Similarly, there is no specific information available in the scientific literature detailing the perturbation of cellular signaling pathways in model organisms by this compound. Research on triacontanol suggests that it can influence signaling cascades, including the generation of second messengers. However, studies to determine if this compound elicits similar or different responses in cellular signaling have not been published.

Data on this compound and Cellular Signaling:

No data tables or specific research findings detailing the effects of this compound on cellular signaling pathways in any non-human model organism could be located in the available scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-triacontylamine hydrochloride, governing its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the electron-donating nature of the long alkyl chain and the electron-withdrawing effect of the protonated amine group (-NH3+). Like other primary amines, the nitrogen atom possesses a lone pair of electrons, which is involved in bonding with the hydrogen from hydrogen chloride, forming the ammonium (B1175870) salt. This localization of charge significantly influences the molecule's reactivity. wikipedia.org

Key reactivity descriptors, often derived from Density Functional Theory (DFT) calculations, can predict the chemical behavior of the molecule. researchgate.netacs.org For primary amines, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, electronegativity, and local softness are crucial. osti.gov The HOMO is typically localized on the non-bonding lone pair of the nitrogen in the free amine, making it a good nucleophile. wikipedia.org In the hydrochloride salt form, the reactivity is governed by the electrostatic potential and the ability to participate in hydrogen bonding.

Table 1: Theoretical Reactivity Descriptors for Primary Amines

| Descriptor | Significance | Expected Trend for this compound |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons. | Relatively high for the free amine, lower for the hydrochloride salt. |

| LUMO Energy | Indicates the ability to accept electrons. | Relatively high, indicating low electrophilicity. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | A larger gap suggests higher stability. |

| Electronegativity | The power of an atom to attract electrons. | The N atom is highly electronegative, further enhanced in the -NH3+ group. osti.gov |

| Local Softness | Describes the reactivity of a specific site in the molecule. | The nitrogen atom is the primary site for chemical reactions. osti.gov |

Note: Specific values require dedicated quantum chemical calculations for this compound.

Conformational Analysis of the Long Alkyl Chain and Amine Group

The 30-carbon alkyl chain (triacontyl) of this compound exhibits significant conformational flexibility. Rotations around the numerous carbon-carbon single bonds allow the chain to adopt various conformations. pharmacy180.com The most stable conformation for a simple alkane chain is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. pharmacy180.comscribd.com However, in different environments, such as in solution or in aggregated structures, gauche conformations can also be present. pharmacy180.com

Molecular Dynamics Simulations for Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic processes of this compound, particularly its self-assembly in solution and its behavior at interfaces. nih.govnih.gov These simulations can track the movement of each atom over time, providing a detailed picture of collective phenomena.

Dynamics of Micelle and Vesicle Formation

As an amphiphilic molecule with a hydrophilic amine hydrochloride head group and a long hydrophobic alkyl tail, this compound is expected to self-assemble in aqueous solutions. youtube.com Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are likely to form micelles. nih.govmpg.de In these structures, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. youtube.com

While single-chain amphiphiles typically form spherical or rod-like micelles, under specific conditions, they can also form bilayer structures like vesicles. acs.orgnih.govrsc.org The formation of vesicles from single-chain amphiphiles is less common than from double-chain amphiphiles but has been observed, particularly for ionic single-chain amphiphiles. acs.orgnih.gov The long, 30-carbon chain of this compound would significantly influence the packing parameter, which is a key factor in determining the geometry of the self-assembled structures. A micelle-to-vesicle transition can sometimes be induced by changes in concentration or other environmental factors. rsc.orgrsc.org

Interactions with Solvent Systems and Surfactants

The behavior of this compound is highly dependent on its interactions with the surrounding solvent. In polar solvents like water, the hydrophilic head group will be well-solvated, while the long hydrophobic tail will drive the molecule to interfaces or to self-aggregate. wikipedia.org

MD simulations can elucidate the specific interactions between this compound and other surfactant molecules. mdpi.comnih.gov When mixed with other surfactants, it can form mixed micelles. researchgate.netplos.org The nature of these interactions, whether synergistic or antagonistic, depends on the chemical structures of the interacting species. nih.gov For instance, mixing with anionic surfactants could lead to strong electrostatic interactions between the cationic amine head group and the anionic head group of the other surfactant, potentially leading to the formation of more stable mixed aggregates. mdpi.com The study of such interactions is crucial for formulating complex systems for various applications. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or material properties. researchgate.netresearchgate.net For long-chain amines like this compound, SAR models can be developed to predict their efficacy in various applications.

For biological applications, the length of the alkyl chain is often a critical determinant of activity. tandfonline.comnih.gov Studies on other long-chain amines have shown that properties like antimicrobial or antifungal activity can be optimized by tuning the chain length. tandfonline.comnih.govfrontiersin.orgnih.gov A typical SAR study would involve synthesizing and testing a series of homologous amines with varying chain lengths to establish a relationship between the chain length and the observed activity. nih.gov

In the context of material science, for example as corrosion inhibitors, the long alkyl chain can form a protective hydrophobic layer on a metal surface. researchgate.net SAR models could help in designing amines with optimal chain lengths and head group functionalities for maximum surface coverage and inhibition efficiency. researchgate.net The development of predictive (Q)SAR models often involves the use of molecular descriptors derived from quantum chemical calculations and molecular modeling. researchgate.netnih.govbohrium.com

Predictive Models for Self-Assembly Characteristics

The self-assembly of long-chain alkylamines like this compound is a phenomenon ripe for theoretical exploration. Predictive models, particularly those based on molecular dynamics (MD) simulations, are instrumental in elucidating the mechanisms driving the formation of ordered structures. mdpi.comaip.org These models can simulate the behavior of individual molecules and their collective organization into larger assemblies, providing a level of detail that is often inaccessible through experimental techniques alone. nih.gov